2-(Difluoromethoxy)pyridin-4-ol
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Overview
Description
2-(Difluoromethoxy)pyridin-4-ol is a chemical compound that belongs to the class of organofluorine compounds, which are characterized by the presence of fluorine atoms attached to an aliphatic or aromatic carbon. The difluoromethoxy group (-OCHF2) is a substituent known for its potential to improve the metabolic stability and lipophilicity of pharmaceuticals. While the specific compound 2-(Difluoromethoxy)pyridin-4-ol is not directly mentioned in the provided papers, related compounds such as 4-(difluoromethyl)pyridin-2-amine and various (trifluoromethoxy)pyridines are discussed, indicating the interest in difluoromethyl and trifluoromethoxy substituted pyridines in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related fluorinated pyridine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate for kinase inhibitors, starts from 2,2-difluoroacetic anhydride and involves a five-step, two-pot procedure optimized for large-scale production . Similarly, the synthesis of 2-chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a precursor for herbicides, is achieved through a sequence of reactions starting from nicotinamide, including Hofmann degradation and oxidative chlorination . These examples demonstrate the complexity and the need for optimization in the synthesis of fluorinated pyridines.
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is often confirmed by X-ray crystallography, as seen in the case of (trifluoromethoxy)pyridines . The presence of fluorine atoms can significantly influence the electronic properties of the pyridine ring and its reactivity. Quantum chemistry studies can be used to determine the lowest-energy conformations of such molecules, providing insights into their potential interactions in biological systems or material applications .
Chemical Reactions Analysis
Fluorinated pyridines can undergo various chemical reactions, including regioselective functionalization , which is crucial for further derivatization and the synthesis of complex molecules. The reactivity of these compounds can be tailored by the choice of substituents, as demonstrated by the use of 2-(trifluoromethylsulfonyloxy)pyridine for the synthesis of ketones from carboxylic acids and aromatic hydrocarbons . The introduction of fluorine atoms can also enhance the stability of certain functional groups, as seen in the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridines are influenced by the strong electronegativity of fluorine, which can increase the lipophilicity and stability of the compounds. For example, the solvent 2,2,2-trifluoroethanol is used to synthesize dihydro-1H-indeno[1,2-b]pyridines due to its ability to be separated and recovered from reaction products . The presence of fluorine can also affect the boiling point, density, and solubility of these compounds, making them suitable for various applications in medicinal chemistry and materials science.
Scientific Research Applications
In the agrochemical industry , trifluoromethylpyridines, which can be synthesized using 2-(Difluoromethoxy)pyridin-4-ol, are used as a key structural motif in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
In the pharmaceutical industry , several trifluoromethylpyridine derivatives are used; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Safety And Hazards
The safety information for 2-(Difluoromethoxy)pyridin-4-ol includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
2-(difluoromethoxy)-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2/c7-6(8)11-5-3-4(10)1-2-9-5/h1-3,6H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLOASWLEVJLKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594933 |
Source
|
Record name | 2-(Difluoromethoxy)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)pyridin-4-ol | |
CAS RN |
205043-09-0 |
Source
|
Record name | 2-(Difluoromethoxy)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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